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Abstract
Ibogaline, a naturally occurring indole alkaloid and a minor constituent of the Tabernanthe

iboga plant, has garnered significant scientific interest for its complex and multifaceted

neuropharmacological profile. While its structural analog ibogaine is more widely studied for its

purported anti-addictive properties, ibogaline itself exhibits a unique spectrum of activity

across various neurotransmitter systems. This technical guide provides a comprehensive

review of the current understanding of ibogaline's neuropharmacology, with a focus on its

interactions with key central nervous system targets. We present a detailed summary of its

receptor binding affinities and functional effects, consolidated into clear, comparative tables.

Furthermore, this guide outlines the detailed experimental methodologies employed in

foundational studies to elucidate ibogaline's mechanism of action, and visualizes key signaling

pathways and experimental workflows using Graphviz diagrams. This document is intended to

serve as a thorough resource for researchers and drug development professionals engaged in

the study of iboga alkaloids and the exploration of novel therapeutic agents for neurological

and psychiatric disorders.
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The intricate pharmacology of iboga alkaloids presents both a challenge and an opportunity for

neuroscientists and drug developers. Ibogaline, while less abundant than ibogaine, contributes

to the overall psychoactive effects of Tabernanthe iboga extracts. Its distinct neurochemical

interactions warrant specific investigation to delineate its potential therapeutic applications and

to understand its role within the broader class of iboga alkaloids. This guide synthesizes the

available preclinical data on ibogaline's neuropharmacology, providing a granular view of its

molecular targets and functional consequences.

Receptor and Transporter Interactions: Quantitative
Data
Ibogaline's neuropharmacological effects are underpinned by its interactions with a wide array

of molecular targets, including neurotransmitter receptors and transporters. The following

tables summarize the available quantitative data on the binding affinities (Ki) and functional

potencies (IC50) of ibogaline and its primary metabolite, noribogaine. This data has been

compiled from various in vitro studies.

Table 1: Ibogaline and Noribogaine Binding Affinities (Ki) for Opioid and Sigma Receptors

Receptor
Subtype

Ligand Ki (nM) Species/Tissue Reference(s)

μ-Opioid Ibogaline

~130 (high-

affinity), ~4000

(low-affinity)

Mouse Forebrain [1]

Noribogaine 2660 ± 620 Rat Brain [2]

κ-Opioid Ibogaline 3770 ± 810 Rat Brain [2]

Noribogaine 960 ± 80 Rat Brain [2]

δ-Opioid Ibogaline >100,000 Rat Brain [2]

Noribogaine 24720 ± 2260 Rat Brain [2]

Sigma-1 Ibogaline 8554 Guinea Pig Brain [3]

Sigma-2 Ibogaline 201 Rat Liver [3][4]
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Table 2: Ibogaline and Noribogaine Functional Inhibition (IC50) of Neurotransmitter

Transporters and Ion Channels

Target Ligand IC50 (µM)
Experimental
System

Reference(s)

Serotonin

Transporter

(SERT)

Ibogaline 2.98
hSERT-

transfected cells
[5]

Noribogaine 0.28
hSERT-

transfected cells
[5]

Dopamine

Transporter

(DAT)

Ibogaline Not specified Not specified

Noribogaine 6.76
hDAT-transfected

cells
[5]

NMDA Receptor Ibogaline 3.1 (at -60 mV)

Cultured Rat

Hippocampal

Neurons

[6]

α3β4 Nicotinic

Acetylcholine

Receptor

Ibogaline ~17

Human

Embryonic

Muscle AChRs

[7]

hERG Potassium

Channel
Ibogaline 4 TSA-201 cells [8][9]

hNav1.5 Sodium

Channel
Ibogaline 142 TSA-201 cells [8]

hCav1.2 Calcium

Channel
Ibogaline 163 TSA-201 cells [8]

Table 3: Ibogaline Binding Affinities (Ki) for Other Receptors
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Receptor Ki (µM) Species/Tissue Reference(s)

Muscarinic M1

Receptor
Low µM range Not specified [8]

Muscarinic M2

Receptor
Low µM range Not specified [8]

Detailed Methodologies of Key Experiments
The quantitative data presented above were generated using a variety of sophisticated

experimental techniques. Understanding these methodologies is crucial for interpreting the

data and for designing future studies.

Radioligand Binding Assays
Radioligand binding assays are a fundamental technique used to determine the affinity of a

drug for a specific receptor.

Objective: To quantify the binding affinity (Ki) of ibogaline for its target receptors.

General Protocol:

Tissue/Cell Preparation: Homogenates of specific brain regions (e.g., cortex, striatum) or

membranes from cells expressing the receptor of interest are prepared.

Incubation: The membrane preparation is incubated with a radiolabeled ligand (a molecule

known to bind with high affinity and specificity to the target receptor) and varying

concentrations of the unlabeled test compound (ibogaline).

Separation: The receptor-bound radioligand is separated from the unbound radioligand,

typically by rapid filtration through glass fiber filters.

Quantification: The amount of radioactivity trapped on the filters is measured using a

scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The Ki value is then calculated from the
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IC50 value using the Cheng-Prusoff equation, which also takes into account the

concentration and affinity of the radioligand.

Radioligand Binding Assay Workflow

Tissue/Cell
Homogenization

Membrane
Preparation

Incubation Filtration

Separation of
bound/unboundRadiolabeled

Ligand

Ibogaline
(unlabeled)

Scintillation
Counting

Quantification Data Analysis
(IC50 -> Ki)

Click to download full resolution via product page

Radioligand Binding Assay Workflow.

Whole-Cell Patch-Clamp Electrophysiology
This technique is used to study the functional effects of a drug on ion channels and receptors

by measuring the electrical currents flowing across the cell membrane.

Objective: To determine the functional inhibition (IC50) of ibogaline on ligand-gated ion

channels like the NMDA receptor.

General Protocol:

Cell Culture: Neurons (e.g., hippocampal neurons) are cultured on coverslips.

Pipette Preparation: A glass micropipette with a very fine tip (around 1 micrometer in

diameter) is filled with an electrolyte solution that mimics the intracellular fluid.
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Gigaohm Seal Formation: The micropipette is brought into contact with the membrane of a

single neuron, and gentle suction is applied to form a high-resistance "gigaohm" seal

between the pipette tip and the cell membrane.

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of

membrane under the pipette tip, allowing for electrical access to the entire cell interior.

Current Recording: The membrane potential is "clamped" at a specific voltage. An agonist

(e.g., NMDA) is applied to activate the target receptors, and the resulting ionic current is

recorded.

Drug Application: Ibogaline is then applied at various concentrations, and the change in

the agonist-induced current is measured to determine the IC50.
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Whole-Cell Patch-Clamp Workflow
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Whole-Cell Patch-Clamp Workflow.
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In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of

specific brain regions in awake, freely moving animals.

Objective: To assess the effect of ibogaline administration on the extracellular

concentrations of neurotransmitters like dopamine and serotonin.

General Protocol:

Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its

tip, is stereotaxically implanted into a specific brain region (e.g., nucleus accumbens,

striatum) of an anesthetized animal.

Perfusion: After a recovery period, the probe is perfused with an artificial cerebrospinal

fluid (aCSF) at a slow, constant rate.

Sample Collection: Neurotransmitters in the extracellular fluid diffuse across the probe's

membrane and into the aCSF. The resulting "dialysate" is collected in small fractions over

time.

Drug Administration: Ibogaline is administered to the animal (e.g., via intraperitoneal

injection).

Neurotransmitter Analysis: The concentration of neurotransmitters in the dialysate samples

is quantified using highly sensitive analytical techniques, such as high-performance liquid

chromatography (HPLC) with electrochemical detection.

Data Analysis: Changes in neurotransmitter levels from baseline are calculated to

determine the effect of the drug.
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In Vivo Microdialysis Workflow
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In Vivo Microdialysis Workflow.

Key Signaling Pathways and Mechanisms of Action
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Ibogaline's diverse receptor interactions translate into complex effects on intracellular signaling

and neuronal function.

Opioid Receptor Modulation
Ibogaline displays a preference for kappa-opioid receptors over mu- and delta-opioid

receptors.[2] Its metabolite, noribogaine, also binds to these receptors, albeit with a different

affinity profile.[2] The interaction with kappa-opioid receptors is thought to contribute to the

regulation of dopamine release.[9] Specifically, kappa-opioid receptor agonism can lead to a

decrease in dopamine levels in reward-related brain regions.

NMDA Receptor Antagonism
Ibogaline acts as a non-competitive antagonist at the NMDA receptor, meaning it blocks the

ion channel of the receptor rather than competing with glutamate for its binding site.[6] This

"open channel blockade" is voltage-dependent and is a mechanism shared with other

dissociative anesthetics. This action is believed to play a role in altering synaptic plasticity and

may contribute to the reported anti-addictive effects of iboga alkaloids.
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Ibogaline's Mechanism at the NMDA Receptor
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Ibogaline's non-competitive antagonism of the NMDA receptor.

Serotonin and Dopamine Transporter Inhibition
Ibogaline and its metabolite noribogaine inhibit the reuptake of serotonin and dopamine by

blocking their respective transporters, SERT and DAT.[5] Noribogaine is a particularly potent

inhibitor of SERT.[5] The inhibition of SERT by ibogaline is non-competitive, meaning it does

not compete with serotonin for the same binding site.[1] This leads to an increase in the

extracellular levels of these neurotransmitters, which can significantly impact mood and

behavior.
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Ibogaline's Effect on Serotonin Transporter (SERT)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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